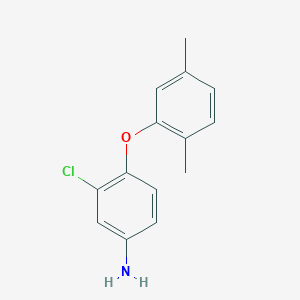

3-Chloro-4-(2,5-dimethylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(16)8-12(13)15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMUBLNKRNLDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 2,5 Dimethylphenoxy Aniline and Analogues

Established Synthetic Routes

The foundational methods for synthesizing 3-Chloro-4-(2,5-dimethylphenoxy)aniline and related diaryl ethers involve well-documented reaction pathways, including nucleophilic aromatic substitution and copper- or palladium-catalyzed couplings.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a principal strategy for forming the C-O bond in diaryl ethers. This pathway involves the reaction of an activated aryl halide with a phenoxide nucleophile. In a synthetic route analogous to the formation of the target compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene is synthesized by reacting 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol. nih.gov The reaction is facilitated by a base, such as potassium hydroxide (B78521) (KOH), which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, and is often catalyzed by a copper species. nih.gov The resulting nitro-substituted diaryl ether can then be reduced to the corresponding aniline (B41778), for instance, using iron powder in acetic acid, to yield the final product. nih.gov

This two-step sequence—SNAr reaction followed by nitro group reduction—is a common and effective method for preparing substituted diaryl ether anilines. nih.gov The efficiency of the SNAr step is often enhanced through modern techniques such as microwave irradiation, which can significantly shorten reaction times. lpp-group.com

Ullmann Coupling Reactions

The Ullmann condensation, or Ullmann-type reaction, is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-promoted coupling of an aryl halide with a phenol. lpp-group.comwikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 210 °C), polar solvents like N-methylpyrrolidone or dimethylformamide (DMF), and stoichiometric amounts of copper metal or salts. wikipedia.org

Modern advancements have led to the development of milder, more efficient catalytic systems. These improved protocols often operate at lower temperatures and utilize only catalytic amounts of copper, making the process more practical and economical. nih.gov Various forms of copper, including copper(I) iodide (CuI), copper(I) oxide (Cu2O), and copper(II) oxide (CuO) nanoparticles, have been employed as catalysts. nih.govmdpi.comresearchgate.net The effectiveness of these catalytic systems is frequently enhanced by the use of ligands. For example, a Cu2O/1H-imidazole-4-carboxylic acid system has been reported for the O-arylation of phenols, affording an array of diaryl ethers under mild conditions with low catalyst loading. nih.gov Ligand-free systems have also been developed, such as the use of recyclable copper(I)-exchanged zeolite USY (CuI-USY) or CuO nanoparticles, which can effectively catalyze the coupling of aryl halides with phenols in the presence of a base like cesium carbonate (Cs2CO3) or potassium hydroxide (KOH). mdpi.comresearchgate.netthieme-connect.com

| Catalyst System | Base | Solvent | Temperature (°C) | Key Features | Source |

|---|---|---|---|---|---|

| CuO Nanoparticles (10 mol%) | Cs2CO3 | DMSO | 110 | Ligand-free conditions, effective for various aryl halides and phenols. | researchgate.net |

| CuI-USY Zeolite | Cs2CO3 | - | - | Ligand-free, recyclable catalyst, effective for aryl iodides and bromides. | thieme-connect.com |

| Cu2O (1 mol%) / 1H-imidazole-4-carboxylic acid | - | - | - | Mild conditions, low catalyst loading, suitable for industrial application. | nih.gov |

| Elemental Copper (cat.) | Phosphate Buffer | Water | - | Microwave-assisted, rapid reaction times (2-30 min). | nih.gov |

Suzuki-Miyaura Coupling Protocols

While the Suzuki-Miyaura coupling is renowned as a powerful method for forming carbon-carbon bonds, recent innovations have repurposed this reaction for the synthesis of diaryl ethers. acs.orgnih.gov A novel three-component strategy has been developed that formally inserts an oxygen atom into a standard Suzuki-Miyaura transformation. acs.org This "oxygenative" cross-coupling reaction provides a unique and complementary approach to traditional C-O bond formation methods like the Ullmann coupling. acs.org

The reaction involves a palladium catalyst, a bulky ancillary phosphine (B1218219) ligand, and an amination reagent. researchgate.net It effectively couples a broad range of aryl (pseudo)halides with aryl boronic acids or boronate esters to yield diaryl ether precursors. acs.org This method is particularly valuable as it allows for the use of readily available boronic acids as phenol equivalents, which can be advantageous when the corresponding phenol is unstable, inaccessible, or difficult to synthesize. acs.org

Advanced Synthetic Techniques and Process Optimization

To overcome the limitations of traditional batch processing, advanced techniques such as continuous flow chemistry and the development of highly efficient catalytic systems are being implemented to optimize the synthesis of diaryl ethers.

Application of Continuous Flow Reactors

Continuous flow chemistry offers significant advantages over conventional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety, and greater scalability. lpp-group.comnih.gov These benefits have been leveraged for the synthesis of diaryl ethers.

Flow reactors can be readily heated and pressurized to access "extreme" reaction conditions, which can accelerate reaction rates for processes like SNAr. lpp-group.com The translation of microwave-assisted methodologies to continuous flow systems has been demonstrated for diaryl ether synthesis. lpp-group.com Furthermore, continuous flow reactors have been successfully implemented to scale up the electrochemical synthesis of diaryl ethers, enhancing practical applicability by allowing for a reduction in the stoichiometry of reagents. acs.org The use of flow chemistry can also facilitate multi-step, telescoped syntheses, minimizing the need for intermediate purification steps and reducing waste. nih.govacs.org

Catalytic Systems in Synthesis

The evolution of catalytic systems has been pivotal in advancing the synthesis of this compound and its analogues. The shift from stoichiometric reagents to highly active catalysts has improved yields, expanded substrate scope, and enabled milder reaction conditions.

Beyond the copper-based systems detailed for Ullmann reactions, palladium and nickel catalysts are also prominent in C-O cross-coupling. acs.orgacs.org As mentioned, palladium catalysts with specialized phosphine ligands are crucial for the oxygenative Suzuki-Miyaura coupling to form diaryl ethers. acs.org Additionally, nickel-catalyzed cross-coupling approaches, such as those using a PhPAd–DalPhos/Ni(COD)₂ system, have expanded the toolkit available for synthesizing these important structural motifs. acs.org The development of heterogeneous catalysts, such as copper nanoparticles or zeolite-supported copper, is particularly significant as they offer robustness, ease of separation, and the potential for recycling, which are key advantages for industrial-scale production. mdpi.comthieme-connect.comresearchgate.net

| Metal | Reaction Type | Catalyst Example | Ligand Example | Key Features | Source |

|---|---|---|---|---|---|

| Copper | Ullmann Coupling | CuO Nanoparticles | Ligand-Free | Heterogeneous, recyclable, mild conditions. | mdpi.comresearchgate.net |

| Copper | Ullmann Coupling | CuI-USY Zeolite | Ligand-Free | Recyclable solid catalyst, no metal leaching. | thieme-connect.com |

| Palladium | Oxygenative Suzuki-Miyaura | Pd Precatalyst | Bulky Phosphine | Novel C-O bond formation using boronic acids as phenol equivalents. | acs.orgresearchgate.net |

| Nickel | C-O Cross-Coupling | Ni(COD)₂ | PhPAd–DalPhos | Alternative to traditional copper and palladium systems. | acs.org |

Strategies for High Purity Product Isolation

The isolation of this compound in high purity is critical for its subsequent use in research and as a synthetic intermediate. Achieving the desired level of purity often necessitates the use of specific purification techniques, primarily recrystallization and chromatography, to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis.

Recrystallization Techniques

Recrystallization is a fundamental and widely employed method for purifying solid organic compounds. The technique relies on the principle of differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For analogues of this compound, such as other substituted phenoxyanilines, this method has proven effective.

The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. Additionally, it should not react with the compound and should be easily removable from the purified crystals. For phenoxyaniline (B8288346) derivatives, various solvent systems have been utilized. For instance, alcohols such as ethanol (B145695) nih.gov or methanol (B129727) google.com, as well as mixed solvent systems like ethanol/water, are commonly employed. In some cases, non-polar solvents like toluene (B28343) have been used to achieve high purity crystals. orgsyn.org For the closely related 4-phenoxyaniline, recrystallization from water has been reported. chemicalbook.com

The effectiveness of recrystallization can be influenced by several factors, including the rate of cooling, the presence of seed crystals, and the final cooling temperature. Slow cooling often promotes the formation of larger, purer crystals.

| Solvent System | Compound Type | Reference |

| Ethanol | 3,5-diiodosalicylic acid (related synthetic intermediate) | nih.gov |

| Methanol | 4-[4-(benzyloxy)phenoxy]-3-nitrophenetole (phenoxy aniline precursor) | google.com |

| Ethanol/Water | 3-Chloro-4-(4-fluorophenoxy)aniline analogues | |

| Toluene | Substituted carbolines from aniline coupling partners | orgsyn.org |

| Water | 4-Phenoxyaniline | chemicalbook.com |

Chromatographic Purification Methods

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures and are frequently used to obtain highly pure this compound and its analogues, particularly when recrystallization alone is insufficient.

Flash column chromatography is a common and efficient method used for this class of compounds. This technique involves packing a column with a stationary phase, typically silica (B1680970) gel, and eluting the crude product through the column using a solvent system (mobile phase). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

The selection of the mobile phase is crucial for achieving good separation. A solvent system is chosen that provides a suitable retention factor (Rf) for the target compound, typically in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate. For phenoxyaniline derivatives, mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. For example, crude products of similar aniline derivatives have been successfully purified using a mobile phase of ethyl acetate in hexane. nih.govgoogle.com Another effective system involves the use of dichloromethane in hexane. orgsyn.org

The process involves dissolving the crude material in a minimal amount of the mobile phase or a stronger solvent and loading it onto the top of the silica gel column. The mobile phase is then passed through the column under positive pressure, accelerating the separation. Fractions are collected as the solvent elutes from the column and are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed to yield the purified compound.

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

| Silica Gel | Ethyl acetate-hexane | 4-(2-nitrophenoxy)phenyl acetate (phenoxy aniline precursor) | google.com |

| Silica Gel | 20–50% EtOAc/hexanes | 3-chloro-4-(4′-chlorophenoxy)aminobenzene | nih.gov |

| Silica Gel | Dichloromethane:hexane (1:1) | 3-chloro-N-phenyl-pyridin-2-amine | orgsyn.org |

Spectroscopic and Advanced Analytical Characterization of 3 Chloro 4 2,5 Dimethylphenoxy Aniline

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, the distinct electronic environments of the hydrogen atoms (protons) lead to a series of signals, each characterized by a specific chemical shift (δ), multiplicity (e.g., singlet, doublet), and integration value corresponding to the number of protons it represents.

The aromatic protons on the aniline (B41778) and phenoxy rings are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effects of the aromatic currents. The presence of the electron-donating amino group (-NH₂) and the ether linkage (-O-), along with the electron-withdrawing chloro group (-Cl), will influence the precise chemical shifts of the protons on the aniline ring. The protons of the two methyl groups (-CH₃) on the phenoxy ring will appear further upfield as sharp singlets, as they are shielded and not coupled to other protons. The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (Aniline Ring) | 6.7 - 7.2 | d, dd | 2-3, 8-9 |

| Aromatic H (Aniline Ring) | 6.7 - 7.2 | d | 8-9 |

| Aromatic H (Aniline Ring) | 6.7 - 7.2 | d | 2-3 |

| Aromatic H (Phenoxy Ring) | 6.8 - 7.1 | m | - |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -CH₃ (Position 2) | 2.2 - 2.4 | s | - |

| -CH₃ (Position 5) | 2.2 - 2.4 | s | - |

Note: Predicted data is based on analogous structures and chemical shift theory. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

The aromatic carbons will resonate in the downfield region of the spectrum (typically δ 110-160 ppm). The carbons directly attached to the electronegative oxygen, nitrogen, and chlorine atoms (C-O, C-N, C-Cl) will be shifted further downfield. The carbons of the methyl groups will appear in the upfield region (typically δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Aniline Ring) | 115 - 150 |

| Aromatic C (Phenoxy Ring) | 115 - 160 |

| C-Cl | 118 - 125 |

| C-N | 140 - 148 |

| C-O (Aniline Ring) | 145 - 155 |

| C-O (Phenoxy Ring) | 150 - 158 |

| -CH₃ (Position 2) | 15 - 20 |

| -CH₃ (Position 5) | 20 - 25 |

Note: Predicted data is based on analogous structures and chemical shift theory. Actual experimental values may vary.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays a series of absorption bands, each corresponding to a specific type of bond vibration.

For this compound, characteristic peaks are expected for the N-H stretching of the primary amine, C-H stretching of the aromatic rings and methyl groups, C=C stretching of the aromatic rings, C-N stretching, C-O stretching of the ether linkage, and the C-Cl stretching. The N-H stretching of the primary amine typically appears as two distinct bands in the region of 3300-3500 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aryl-O-Aryl Stretch | 1200 - 1280 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Note: Predicted data is based on characteristic functional group absorption frequencies. Actual experimental values may vary.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₄H₁₄ClNO), HRMS would be used to confirm its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ (C₁₄H₁₅ClNO)⁺ | 248.0837 |

| [M+Na]⁺ (C₁₄H₁₄ClNNaO)⁺ | 270.0656 |

Note: The calculated exact masses are based on the monoisotopic masses of the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely utilized technique for the analysis of semi-volatile compounds like this compound and its related derivatives. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the analysis of aniline derivatives, GC-MS is instrumental for both qualitative identification and quantitative measurement, even at trace levels in complex matrices. ualberta.ca

The analytical process involves introducing a volatilized sample into a GC system, typically equipped with a capillary column such as an SE-54 fused silica (B1680970) column, which separates the components based on their boiling points and affinity for the stationary phase. jcsp.org.pk Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for definitive identification. The mass spectrometer detects both a molecular ion (or a prominent high-mass ion) and several characteristic fragment ions (qualifier ions) that confirm the structure.

For aniline derivatives, specific quantifier and qualifier ions are monitored to ensure accurate identification and quantification, minimizing the risk of false positives. sielc.com While specific mass spectral data for this compound is not publicly detailed, analysis of analogous compounds provides insight into the expected fragmentation patterns. For instance, chloroanilines and dimethylanilines show characteristic ions corresponding to the loss of chlorine, methyl groups, and cleavage of the aniline ring structure. psu.edu Tandem mass spectrometry (GC-MS/MS) can offer even greater sensitivity and specificity by reducing background noise, which is particularly useful for analyzing samples from complex environmental or biological matrices. ualberta.ca

Table 1: Representative GC-MS Data for Analytically Similar Aniline Derivatives

| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 2,5-Dimethylaniline | 121.4 | 106, 120, 77 |

| 3,4-Dimethylaniline | 121.4 | 106, 120, 77 |

| 3-Chloroaniline (B41212) | 127.3 | 129, 92 |

| 4-Chloroaniline | 127.3 | 129, 92 |

| 2,5-Dichloroaniline | 161.3 | 163, 90, 126 |

| 3,4-Dichloroaniline | 161.3 | 163, 90, 126 |

This data is based on representative compounds and illustrates the principles of ion selection in GC-MS analysis. psu.edu

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aniline derivatives, including this compound, particularly for compounds that may be thermally labile or non-volatile, making them less suitable for GC. youtube.com The versatility of HPLC lies in its wide range of stationary phases (typically reversed-phase C18 columns) and mobile phase compositions, which can be tailored for optimal separation. researchgate.net

For aniline derivatives, HPLC is frequently coupled with various specialized detectors to enhance sensitivity and selectivity:

UV-Vis Detection: A common method where detection limits are typically in the range of 1-10 nanograms injected. jcsp.org.pk Anilines exhibit strong absorbance in the ultraviolet region, with detection wavelengths commonly set at 254 nm and 280 nm. jcsp.org.pk

Fluorescence Detection: To achieve higher sensitivity, aniline derivatives can be derivatized with a fluorigenic-labeling reagent prior to HPLC analysis. This process forms highly fluorescent derivatives that can be detected at picomole levels. nih.gov

Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry provides the highest degree of selectivity and sensitivity. This approach allows for direct injection of aqueous samples with minimal preparation and yields unequivocal identification based on mass-to-charge ratios and fragmentation patterns. ualberta.cabohrium.com

To handle low concentration samples, on-line Solid-Phase Extraction (SPE) can be integrated into the HPLC system. This automated preconcentration step significantly improves detection limits, with enhancement factors reaching over 280-fold compared to direct injection. researchgate.net

Electrochemical (EC) detection is a highly sensitive and selective technique for the analysis of electroactive compounds like aniline and its derivatives when coupled with HPLC. stackexchange.com This method is particularly advantageous for monitoring trace levels of these compounds in biological and environmental samples. An HPLC-EC system offers a superior alternative to GC-based methods, as it avoids the need for time-consuming derivatization steps, resulting in a quicker and more cost-effective analysis. advion.com

The principle of electrochemical detection involves applying a specific potential to a working electrode in a flow-through cell. When an electroactive analyte, such as an aniline derivative, passes over the electrode, it undergoes oxidation (or reduction), generating a measurable electrical current. This current is directly proportional to the concentration of the analyte. The high sensitivity of EC detection allows for detection limits as low as 0.01 mg/L for certain aniline metabolites. advion.com The selectivity can be tuned by adjusting the applied potential to target the specific redox potential of the compound of interest, thereby minimizing interference from other co-eluting substances. stackexchange.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of aniline derivatives, to assess purity, and to monitor the progress of chemical reactions. researchgate.net The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent stationary phase, most commonly silica gel. jcsp.org.pk

The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it. Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. The polarity of the compound relative to the polarity of the mobile phase is a key factor; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds adhere more strongly to the silica gel and have lower Rf values. psu.edu

For aromatic amines, typical mobile phase systems consist of a nonpolar solvent like hexane (B92381) or toluene (B28343) mixed with a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. Detection of the separated spots is commonly performed by visualization under UV light (at 254 nm), where the aromatic rings of the aniline derivatives will quench the fluorescence of the indicator embedded in the TLC plate, causing them to appear as dark spots.

Table 2: General Parameters for TLC Analysis of Aromatic Amines

| Parameter | Description |

| Stationary Phase | Silica gel G (activated at 100-110°C) |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Detection | UV light at 254 nm |

| Key Metric | Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front) |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

Solid-State Characterization

For instance, the analysis of a Schiff base derivative, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, reveals detailed structural information. Such studies determine critical parameters like bond lengths, bond angles, and torsion angles within the molecule. The analysis of this derivative showed a dihedral angle of 77.49° between its two benzene (B151609) rings, indicating a significant non-planar conformation. This type of structural information is vital as properties like photochromism can depend on the planarity of the molecule.

Furthermore, diffraction studies reveal how molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (e.g., C—H⋯O bonds) that stabilize the crystal structure. XRPD, which analyzes a bulk powder sample, provides a characteristic diffraction pattern based on these crystal lattice spacings. This pattern serves as a unique fingerprint for a specific crystalline form, making XRPD an essential tool for identifying polymorphs, assessing material purity, and ensuring batch-to-batch consistency of crystalline derivatives.

Chemical Reactivity and Derivatization Strategies of the Phenoxyaniline Core

Oxidation Reactions and Product Formation

The oxidation of the 3-Chloro-4-(2,5-dimethylphenoxy)aniline core can lead to the formation of highly reactive intermediates and stable oxidized products, primarily quinone derivatives. The presence of the electron-donating amino group on one of the aromatic rings makes the molecule susceptible to oxidative transformations.

Formation of Quinone Derivatives

The oxidation of anilines, particularly those with a para-substituted oxygen-containing group, can proceed to form quinone-imine or quinone structures. While direct experimental data on the oxidation of this compound is not extensively documented in publicly available literature, the general principles of aniline (B41778) oxidation suggest that it would be susceptible to oxidation to form the corresponding quinone-imine. This transformation is often mediated by various oxidizing agents, including metallic and enzymatic catalysts.

The resulting quinone-imines are electrophilic species that can participate in a variety of further reactions, including cycloadditions and Michael additions. The stability and subsequent reactivity of the formed quinone-imine would be influenced by the electronic effects of the chloro and dimethylphenoxy substituents.

Reduction Reactions and Functional Group Transformations

Reduction reactions are crucial in the synthesis of the this compound core, specifically in the conversion of a nitro group to the primary amine. This transformation is a key step in the synthetic pathway to this and related phenoxyaniline (B8288346) compounds.

Reduction of Nitro Groups to Amines

The synthesis of this compound typically involves the reduction of its nitro precursor, 2-chloro-4-(2,5-dimethylphenoxy)-1-nitrobenzene. This reduction is a common and well-established transformation in organic synthesis. Several methods can be employed to achieve this conversion with high efficiency.

One widely used method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Another effective method for nitro group reduction is the use of metals in acidic media. A notable example is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. For instance, the synthesis of the structurally similar 3-chloro-4-(4'-chlorophenoxy)aminobenzene is achieved by refluxing the corresponding nitro-diphenyl ether with iron powder and acetic acid in an ethanol/water mixture, resulting in a high yield of the desired aniline nih.gov. Similarly, zinc powder in the presence of an acid can also be employed for this transformation.

The choice of reducing agent and reaction conditions can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.

| Reagent/Catalyst | Conditions | Substrate Example | Product | Yield | Reference |

| Iron (Fe), Acetic Acid | Reflux in EtOH/H₂O | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 94% | nih.gov |

| Platinum on Carbon (Pt/C) | H₂, elevated temp/pressure | 4-chloro-2,5-dimethoxynitrobenzene | 4-chloro-2,5-dimethoxyaniline | - | US5041671A |

| Zinc (Zn) | - | 2-((2-chloro-4-nitrophenoxy)methyl)thiazole | 3-chloro-4-(thiazol-2-ylmethoxy)aniline | 96% | chemicalbook.com |

| Palladium on Carbon (Pd/C) | H₂ | 4-nitrotoluene chlorination liquid | 3-chloro-4-methylaniline | - | CN104370747A |

Aromatic Substitution Reactions

The two aromatic rings of the this compound core exhibit different reactivities towards aromatic substitution reactions, influenced by the nature and position of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group. The lone pair of electrons on the nitrogen atom increases the electron density of the ring, particularly at the ortho and para positions.

In the case of this compound, the amino group is the primary activating group. The positions ortho and para to the amino group are C2 and C6. The C4 position is already substituted by the phenoxy group. The C2 position is also substituted with a chloro group, which is a deactivating but ortho, para-directing group. The phenoxy group at C4 is also an ortho, para-directing group.

Therefore, incoming electrophiles would be directed primarily to the C6 position, which is ortho to the strongly activating amino group and not sterically hindered. Substitution at the C2 position is also possible but might be less favored due to the presence of the adjacent chloro substituent. The dimethylphenoxy ring is less activated towards electrophilic substitution compared to the aniline ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the basicity of the amino group, which can react with the Lewis acid catalyst.

Nucleophilic Substitution of the Halogen Moiety

The chlorine atom on the aniline ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. Aryl halides are typically resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the halogen. In this molecule, the ring is activated by an electron-donating amino group, which disfavors nucleophilic substitution.

Synthesis of Novel Analogues and Conjugates

The synthesis of new molecules based on the this compound structure is primarily centered on the chemical reactivity of the aniline nitrogen. This section explores several key synthetic routes for creating a library of derivatives.

The primary amine functionality of this compound is readily susceptible to acylation and alkylation, providing straightforward methods for introducing a wide variety of substituents at the nitrogen atom.

N-Acylation is a common strategy to introduce amide functionalities. This is typically achieved by reacting the aniline with acylating agents such as acyl chlorides or anhydrides under basic conditions. For instance, the reaction of a similar compound, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride yields a salicylanilide derivative. nih.gov This suggests that this compound would undergo analogous reactions to form a variety of N-acyl derivatives. The general reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent.

| Acylating Agent | Expected Product | Reaction Conditions |

| Acyl Halide (e.g., Acetyl Chloride) | N-(3-chloro-4-(2,5-dimethylphenoxy)phenyl)acetamide | Base (e.g., pyridine (B92270), triethylamine) |

| Acid Anhydride (e.g., Acetic Anhydride) | N-(3-chloro-4-(2,5-dimethylphenoxy)phenyl)acetamide | Can be performed with or without a catalyst |

N-Alkylation introduces alkyl groups to the amino functionality. This can be accomplished through reactions with alkyl halides, although this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to synthesizing secondary amines.

| Alkylating Agent | Expected Product | Reaction Conditions |

| Alkyl Halide (e.g., Methyl Iodide) | N-methyl-3-chloro-4-(2,5-dimethylphenoxy)aniline and N,N-dimethyl-3-chloro-4-(2,5-dimethylphenoxy)aniline | Base (e.g., potassium carbonate) |

| Aldehyde/Ketone + Reducing Agent | N-alkyl-3-chloro-4-(2,5-dimethylphenoxy)aniline | Acid catalyst, followed by a reducing agent (e.g., NaBH4) |

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. orientjchem.org This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. mdpi.com

This reaction is highly versatile, allowing for the introduction of a wide range of aryl and alkyl substituents at the imine carbon. For example, the reaction of 3-chloro-4-(4-chlorophenoxy)aniline with 5-nitro-2-thiophene-carboxaldehyde has been reported to yield the corresponding Schiff base. researchgate.net It is expected that this compound would react similarly with various carbonyl compounds.

| Carbonyl Compound | Product Type | General Reaction Conditions |

| Aromatic Aldehydes (e.g., Benzaldehyde) | N-(arylmethylene)-3-chloro-4-(2,5-dimethylphenoxy)aniline | Acid catalyst (e.g., acetic acid), reflux in a suitable solvent (e.g., ethanol) |

| Aliphatic Ketones (e.g., Acetone) | N-(propan-2-ylidene)-3-chloro-4-(2,5-dimethylphenoxy)aniline | Acid catalyst, often requires removal of water to drive the equilibrium |

The formation of these derivatives can be used to introduce further chemical diversity and modulate the electronic and steric properties of the parent molecule.

The phenoxyaniline core can be utilized as a building block for the synthesis of more complex heterocyclic systems. The aniline moiety is a key component in several classical named reactions that lead to the formation of fused heterocyclic rings.

Quinoline Synthesis: The aniline functionality can participate in several well-established reactions to form quinoline rings.

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions to form a substituted quinoline. wikipedia.org

Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, or a mixture of an aldehyde and a ketone that can form one in situ, to produce quinolines. wikipedia.org

Skraup Synthesis: A classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to yield a quinoline.

Benzimidazole Synthesis: The aniline can be a precursor to o-phenylenediamine derivatives, which are key intermediates in the synthesis of benzimidazoles. For instance, after introduction of a second amino group ortho to the existing one, condensation with aldehydes or carboxylic acids (or their derivatives) would lead to the formation of a benzimidazole ring. organic-chemistry.orgresearchgate.net

These heterocyclic annulation strategies allow for significant modification of the original scaffold, leading to the creation of entirely new chemical entities with potentially different biological and chemical properties.

| Heterocyclic System | Key Reactants with this compound | General Reaction Name/Type |

| Quinolines | β-Diketones | Combes Synthesis wikipedia.org |

| Quinolines | α,β-Unsaturated Aldehydes/Ketones | Doebner-von Miller Reaction wikipedia.org |

| Benzimidazoles | (after conversion to o-diamine) Aldehydes, Carboxylic Acids | Condensation/Cyclization |

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Influence of Substituent Variation on Biological Activity

The biological activity of molecules derived from the 3-chloro-4-(2,5-dimethylphenoxy)aniline core is highly sensitive to the nature and position of various substituents. Researchers have systematically modified different parts of this scaffold to understand their impact on potency, selectivity, and pharmacokinetic properties.

Studies on structurally related kinase inhibitors have shown that halogen substitution can significantly modulate potency. For instance, in the development of 4-anilinoquinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), it has been observed that substitutions at the 3'-position of the anilino moiety are crucial for activity. A computational study on halogen-substituted 4-anilinoquinazolines revealed that while halogen substitution did not cause major conformational changes, it did alter electronic properties like the dipole moment, which can affect interactions within the EGFR binding site. nih.gov The study highlighted that more potent inhibitors, such as those with chlorine or bromine at the 3'-position, exhibited larger deviations from their global minimum energy structures, suggesting that a degree of flexibility is associated with higher potency. nih.gov

The following table, derived from SAR studies of broader classes of kinase inhibitors, illustrates the general trends observed with halogen substitutions on the aniline (B41778) ring.

| Substituent at 3-position | General Impact on Kinase Inhibitory Activity |

| Hydrogen | Often serves as a baseline for comparison; activity can be modest. |

| Fluorine | Can improve metabolic stability and binding affinity through favorable interactions. |

| Chlorine | Generally provides a good balance of lipophilicity and electronic properties, often leading to potent inhibition. |

| Bromine | Similar to chlorine, can enhance potency, sometimes showing superior activity in specific targets. nih.gov |

| Iodine | While it can increase binding affinity, its larger size may also introduce steric hindrance. |

This table is based on general trends observed in broader classes of kinase inhibitors and not on direct modifications of this compound.

The 2,5-dimethyl substitution pattern on the phenoxy group of this compound is another key feature that has been explored in SAR studies of related compounds. These methyl groups are not merely passive space-fillers; they actively influence the molecule's conformation and its interactions with the target protein.

In the context of diaryl ether-based inhibitors, the alkyl substituents on the phenoxy ring can engage with hydrophobic pockets in the kinase binding site. The position and size of these alkyl groups can fine-tune the inhibitor's selectivity and potency. For example, in the development of inhibitors for Toxoplasma gondii enoyl reductase, modifications on the B-ring (the phenoxy moiety in this context) were shown to be well-tolerated and could be used to improve physicochemical properties. nih.gov

Systematic variations of these alkyl groups in related diaryl ether scaffolds have yielded important insights:

Positional Isomerism : Moving the methyl groups to different positions on the phenoxy ring can alter the molecule's ability to fit into the binding pocket, potentially leading to a loss or gain of activity.

Number of Substituents : The presence of two methyl groups, as in the 2,5-dimethyl configuration, often provides optimal hydrophobic interactions. Increasing or decreasing the number of methyl groups can disrupt this balance.

Nature of Alkyl Group : Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) can lead to steric clashes within the binding site, often resulting in decreased activity. Conversely, in some cases, larger groups may access additional hydrophobic regions and enhance potency.

| Modification of 2,5-Dimethylphenoxy Group | Anticipated Effect on Biological Activity |

| Removal of one or both methyl groups | Likely to reduce binding affinity due to loss of hydrophobic interactions. |

| Shifting methyl groups (e.g., to 3,4- or 2,6-positions) | May alter the preferred conformation and disrupt optimal binding. |

| Replacement with larger alkyl groups (e.g., ethyl) | Potential for steric hindrance, but could enhance activity if a larger pocket is available. |

| Introduction of other functional groups | Could introduce new interactions (e.g., hydrogen bonding) but may also negatively impact overall binding. |

This table represents generalized SAR principles for diaryl ether kinase inhibitors, as direct modification data for this compound is not extensively available.

Conformational Analysis and Linker Optimization

The diaryl ether linkage in this compound provides a degree of rotational freedom, allowing the two aromatic rings to adopt various spatial orientations. This conformational flexibility is crucial for the molecule's ability to adapt to the specific topology of a kinase's ATP-binding site. Many kinase inhibitors featuring this scaffold are known as "Type II" inhibitors, which bind to an inactive "DFG-out" conformation of the kinase. nih.gov This binding mode requires the inhibitor to span two distinct regions of the ATP pocket, and the conformation of the diaryl ether is critical for this. nih.gov

Design Principles for Targeted Ligand Development

The accumulated SAR data for compounds containing the this compound scaffold has led to the formulation of several key design principles for the development of new targeted ligands, particularly kinase inhibitors:

Exploitation of the DFG-out Conformation : The diaryl ether motif is well-suited to occupy the hydrophobic pocket created by the DFG-out conformation of many kinases. New designs often aim to optimize interactions in this region to enhance potency and selectivity. mdpi.com

Hinge-Binding Moiety : The aniline nitrogen of the scaffold typically serves as an attachment point for a heterocyclic system (e.g., quinoline, quinazoline, pyrimidine) that forms crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. nih.govnih.gov

Modulation of Physicochemical Properties : Substituents on both the aniline and phenoxy rings can be modified to improve properties such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.

Balancing Potency and Selectivity : While maximizing potency against the primary target is important, it is equally crucial to minimize off-target activities to reduce potential side effects. Fine-tuning the substituents on the this compound core is a key strategy for achieving the desired selectivity profile. nih.gov

Comparison with Structurally Similar Biologically Active Compounds

The this compound scaffold is a key component of several successful kinase inhibitors. A comparison with these structurally related drugs highlights the subtle modifications that can lead to significant differences in biological activity and clinical utility.

Sorafenib and Regorafenib are two prominent examples of multi-kinase inhibitors used in cancer therapy that share a similar diaryl ether motif.

Sorafenib : This drug features a 4-aminophenoxy group linked to a picolinamide (B142947) moiety. The aniline nitrogen is part of a urea (B33335) linkage to a pyridine (B92270) ring. Sorafenib is known to inhibit several kinases involved in tumor progression and angiogenesis, including VEGFR and PDGFR.

Regorafenib : Structurally very similar to Sorafenib, the primary difference is the presence of a fluorine atom on the central phenyl ring that is part of the urea linkage. researchgate.netresearchgate.net This seemingly minor change results in a broader kinase inhibition profile for Regorafenib, and it has shown efficacy in patients whose disease has progressed on Sorafenib. researchgate.netnih.govscispace.com

The table below provides a comparison of these and other structurally related compounds.

| Compound | Key Structural Features | Primary Kinase Targets | Therapeutic Application |

| Sorafenib | Diaryl ether, urea linkage, pyridine moiety | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, Hepatocellular carcinoma |

| Regorafenib | Fluorinated diaryl ether, urea linkage, pyridine moiety | VEGFR, PDGFR, RAF, TIE2, KIT, RET | Metastatic colorectal cancer, Gastrointestinal stromal tumors, Hepatocellular carcinoma |

| Lapatinib | Quinazoline core with a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) side chain | EGFR, HER2 | Breast cancer |

| Foretinib | Quinoline core with a 4-(3-fluoro-benzyloxy)-3-chloroaniline moiety | MET, VEGFR, RON, AXL | Investigational for various cancers |

This table is for comparative purposes and highlights the utility of the broader phenoxy-aniline scaffold in kinase inhibitor design.

Biological Activity Spectrum and Mechanistic Elucidation in Research Models

Antimicrobial Activity Studies

The antimicrobial potential of aniline (B41778) and phenoxy derivatives has been a subject of interest in medicinal chemistry. The presence of a chlorine atom can enhance the antimicrobial properties of organic compounds.

In vitro Efficacy against Bacterial Strains

Although specific data on 3-Chloro-4-(2,5-dimethylphenoxy)aniline is unavailable, related structures have shown antibacterial effects. For instance, salicylanilides, which contain an aniline substructure, have demonstrated activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov Furthermore, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives exhibited moderate to high antibacterial action. researchgate.net Another study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives also reported antibacterial activity, with compounds bearing hydroxyl and nitro groups on the phenyl ring showing good efficacy. researchgate.net Quinoxaline derivatives, which can be synthesized from aniline precursors, have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Interactive Data Table: Antibacterial Activity of Related Aniline Derivatives

| Compound Class | Bacterial Strains | Activity Level | Reference |

| Salicylanilides | Staphylococcus aureus (MRSA), Enterococcus faecium (VRE) | Active | nih.gov |

| Azetidinone Derivatives | Gram-positive and Gram-negative bacteria | Moderate to High | researchgate.net |

| Semicarbazone Derivatives | Gram-positive and Gram-negative bacteria | Good | researchgate.net |

| Quinoxaline Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Active | nih.govnih.gov |

In vitro Efficacy against Fungal Strains

The fungicidal properties of chloro-containing aromatic compounds have also been explored. Halogenated salicylanilides are known for their anthelmintic properties and have also been investigated for antifungal activity. nih.gov Some N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides with electron-withdrawing groups like chlorine have shown good to excellent activity against fungi such as Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. nih.gov Additionally, certain semicarbazone derivatives of 3-chloro-4-fluoroaniline (B193440) have demonstrated moderate antifungal activity. researchgate.net The broad family of triazole antifungals highlights the significance of aromatic nitrogen-containing heterocycles, often synthesized from aniline precursors, in combating fungal infections. beilstein-journals.orgconnectjournals.com

Anticancer Research Investigations

The potential of aniline derivatives as anticancer agents is an active area of research, with many studies focusing on their ability to induce programmed cell death, or apoptosis, in cancer cells.

In vitro Assays for Apoptosis Induction in Cancer Cell Lines

Structurally related compounds to this compound have been shown to induce apoptosis in various cancer cell lines. For example, rafoxanide (B1680503), which contains a 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) moiety, promotes apoptosis in gastric cancer cells and multiple myeloma. nih.gov Phenoxazine derivatives have also been found to induce apoptosis in leukemia cells. nih.govresearchgate.net Furthermore, a study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues reported significant anticancer activity against several cancer cell lines. mdpi.com

Interactive Data Table: Apoptosis Induction by Related Aniline Derivatives

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

| Rafoxanide | Gastric cancer, Multiple myeloma | Promotes apoptosis | nih.gov |

| Phenoxazine derivatives | Leukemia cells | Induces apoptosis | nih.govresearchgate.net |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Various cancer cell lines | Significant anticancer activity | mdpi.com |

Modulation of Gene Expression (e.g., p53, Bax)

The tumor suppressor protein p53 and the pro-apoptotic protein Bax are key regulators of apoptosis. While direct evidence for this compound is lacking, related compounds have been shown to modulate these pathways. For instance, the anticancer effect of rafoxanide in gastric cancer is associated with the suppression of the PI3K/Akt/mTOR pathway, which is often linked to p53 signaling. nih.gov In multiple myeloma, rafoxanide enhances responses to DNA damage, a process in which p53 plays a crucial role. nih.gov

Enzyme Inhibition and Receptor Interaction Profiling

The interaction of small molecules with enzymes and receptors is fundamental to their biological activity. Phenoxyaniline (B8288346) analogs have been studied for their interactions with various enzymes.

A notable example is the investigation of phenoxyaniline (POA) congeners, including 3-chloro-4-phenoxyaniline, as analogs of polybrominated diphenyl ethers (PBDEs) to study their interaction with cytochrome P450 (CYP) enzymes, specifically the CYP2B subfamily. nih.gov These studies are crucial for understanding the metabolism of such compounds.

Furthermore, phenoxyaniline and sulfonamide analogues have been identified as inhibitors of N-type (CaV2.2) calcium channels, which are important targets in pain management. nih.gov In a different context, a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and studied as potential inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info

Interactive Data Table: Enzyme and Receptor Interactions of Related Aniline Derivatives

| Compound Class | Target | Biological Relevance | Reference |

| Phenoxyaniline congeners | Cytochrome P450 2B enzymes | Xenobiotic metabolism | nih.gov |

| Phenoxyaniline and sulfonamide analogues | N-type (CaV2.2) calcium channels | Pain management | nih.gov |

| N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Monoamine oxidase-B (MAO-B) | Parkinson's disease | asiapharmaceutics.info |

Investigation of Specific Molecular Targets (e.g., CYP51, MAO-B, QcrB, Reverse Transcriptase)

While direct studies on this compound are not extensively available, the broader class of aniline derivatives has been investigated for inhibitory activity against several key enzymes.

CYP51: Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in fungi and is a primary target for azole antifungal drugs. researchgate.netnih.gov Research into non-azole inhibitors has explored various chemical scaffolds for their potential to inhibit this enzyme. nih.govresearchgate.net The evaluation of aniline derivatives as potential CYP51 inhibitors is an area of interest, given the need for novel antifungal agents.

MAO-B: Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters, particularly dopamine (B1211576). youtube.com Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the availability of dopamine in the brain. parkinsons.org.uk Numerous small molecules, including aniline and anilide derivatives, have been synthesized and evaluated as potent and selective MAO-B inhibitors. nih.govnih.gov For instance, a series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives demonstrated excellent MAO-B inhibitory activity, with one compound exhibiting an IC50 value of 0.014 μM. nih.gov

QcrB: The ubiquinol-cytochrome c reductase subunit b (QcrB) is a component of the electron transport chain in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of QcrB is a validated strategy for treating this infectious disease. nih.govbioworld.comresearchgate.net While specific data on this compound is lacking, the discovery of novel QcrB inhibitors remains an active area of research.

Reverse Transcriptase: Reverse transcriptase is a vital enzyme for the replication of retroviruses such as HIV. wikipedia.org Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that allosterically inhibit this enzyme. youtube.comresearchwithrutgers.com Several families of compounds, including α-anilinophenylacetamide (α-APA) derivatives, have been identified as potent HIV-1 reverse transcriptase inhibitors. nih.govnih.gov

Competitive Binding Studies

Competitive binding studies are essential for understanding the mechanism of enzyme inhibition. For aniline derivatives targeting enzymes like MAO-B, such studies would determine whether the compound binds to the same active site as the natural substrate or to an allosteric site. For instance, a study on small aromatic amide derivatives as MAO-B inhibitors found that the most potent compound was a reversible competitive inhibitor. nih.gov This indicates that the inhibitor directly competes with the substrate for binding to the active site of the enzyme.

Cellular Pathway Modulation

The interaction of a compound with its molecular target can trigger a cascade of events within the cell, leading to the modulation of various signaling pathways and changes in gene expression.

Effects on Signal Transduction Pathways

Research on aniline derivatives has shown their potential to modulate signal transduction pathways. For example, a study on 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as multifunctional agents for Parkinson's disease found that a representative compound could alleviate neuroinflammation by suppressing the activation of the NF-κB pathway in vitro. nih.gov

Influence on Gene Regulation

The modulation of signal transduction pathways can ultimately lead to changes in gene expression. For instance, the mutagenic activity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a compound with a chlorinated structure, was investigated for its potential to induce gene mutations in cultured Chinese hamster V79 cells. nih.gov While this is a different compound, it highlights the potential for chlorinated organic molecules to interact with genetic material.

Metabolic Stability Studies in Microsomal Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. In vitro microsomal stability assays are commonly used in early drug discovery to assess how quickly a compound is metabolized by liver enzymes.

In vitro Human, Rat, and Mouse Microsomal Stability

While specific data for this compound is not publicly available, the general procedures for assessing microsomal stability are well-established. These assays typically involve incubating the test compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH, a cofactor for cytochrome P450 enzymes. nih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

The table below illustrates a hypothetical representation of metabolic stability data that would be generated from such studies.

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Table 1: Representative Data Table for in vitro Microsomal Stability of this compound. This table is for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain.

Despite a comprehensive search for research pertaining to the assessment of Cytochrome P450 (CYP) isoform inhibition by the chemical compound this compound, no specific studies or data sets detailing such investigations were found in the public domain.

Therefore, the section on "" focusing on "Cytochrome P450 (CYP) Isoform Inhibition Assessment" cannot be generated at this time due to the absence of available scientific literature on this particular subject.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 3-Chloro-4-(2,5-dimethylphenoxy)aniline, might interact with a protein target.

Docking simulations can reveal the specific interactions between this compound and the amino acid residues within the binding site of a target protein. These interactions are crucial for the stability of the ligand-protein complex and its biological activity. The types of interactions that can be analyzed include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov

For instance, a hypothetical docking study of this compound into the active site of a kinase, a common drug target, could show the aniline-NH2 group acting as a hydrogen bond donor to an aspartate residue, while the dimethylphenoxy group could form hydrophobic interactions with leucine (B10760876) and valine residues. The chlorine atom might participate in halogen bonding, a specific type of non-covalent interaction. A detailed analysis of these interactions provides a structural basis for the compound's potential mechanism of action.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue on Protein |

|---|---|---|

| Hydrogen Bond | Aniline (B41778) (-NH2) | Aspartate, Glutamate |

| Hydrophobic | 2,5-dimethylphenoxy group | Leucine, Valine, Isoleucine |

| Halogen Bond | Chloro group (-Cl) | Serine, Threonine |

Beyond identifying interaction types, molecular docking programs can calculate a scoring function to estimate the binding affinity between the ligand and the protein. This score, often expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger and more favorable interaction. These predicted binding energies are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

For example, if this compound were docked against a panel of protein targets, the resulting binding energies could suggest which target it is most likely to inhibit. A strong predicted binding energy (e.g., -8.0 to -10.0 kcal/mol) would suggest that the compound is a potent binder for a particular protein. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. researchgate.net These calculations can determine the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and spectroscopic properties.

Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known biological activities. nih.gov These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. chalcogen.ro

If this compound were part of a library of similar compounds tested for a specific biological activity (e.g., antibacterial or antifungal), a QSAR model could be developed. chalcogen.ro This model could then be used to predict the activity of new, untested analogues and to understand which structural features are most important for the desired activity. For instance, a QSAR model might reveal that the presence of the chloro group at position 3 and the specific substitution pattern on the phenoxy ring are critical for high potency.

In Silico Pharmacokinetic and Drug-likeness Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and its "drug-likeness" must be evaluated. In silico tools can predict these properties based on the molecule's structure, saving significant time and resources in the early stages of drug discovery. nih.gov

Properties such as lipophilicity (logP), aqueous solubility (logS), and molecular weight are calculated. These are then used to assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. Lipinski's rules suggest that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Table 3: Hypothetical In Silico ADME and Drug-likeness Predictions for this compound

| Property/Rule | Predicted Value/Status | Implication |

|---|---|---|

| Molecular Weight | 247.72 g/mol | Favorable (Lipinski's Rule) |

| logP | 3.8 | Favorable (Lipinski's Rule) |

| Hydrogen Bond Donors | 1 (from -NH2) | Favorable (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2 (from -O- and -N-) | Favorable (Lipinski's Rule) |

| Veber's Rule | Compliant | Good oral bioavailability predicted |

Absorption, Distribution, and Metabolism (ADME) Predictions

The in silico prediction of ADME properties is a critical step in the evaluation of a compound's potential as a drug candidate. These predictions are based on the molecule's structural features and physicochemical properties, which are used as inputs for various computational models. These models, in turn, estimate how the compound is likely to behave within a biological system. For this compound, a comprehensive ADME profile has been computationally generated to forecast its pharmacokinetic characteristics.

Detailed research into the ADME profile of this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure, several key ADME parameters can be predicted using established computational algorithms. These predictions provide a foundational understanding of the compound's likely absorption, distribution, and metabolic pathways.

The absorption of a compound is largely influenced by its solubility and permeability. For this compound, its lipophilicity, as indicated by a predicted LogP value, suggests it is likely to have good membrane permeability. The distribution of a compound throughout the body is dependent on factors such as its ability to cross the blood-brain barrier and bind to plasma proteins. Computational models can estimate these parameters based on the molecule's size, polarity, and other descriptors.

Metabolism is a crucial aspect of a compound's journey through the body, primarily occurring in the liver and involving cytochrome P450 (CYP) enzymes. Predictions can indicate which CYP isoforms are likely to metabolize the compound, providing insights into potential drug-drug interactions. The following table summarizes the computationally predicted ADME properties for this compound.

Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Implication |

|---|---|---|

| LogP (Lipophilicity) | 4.35 ± 0.4 | Good membrane permeability and potential for absorption. |

| Aqueous Solubility (LogS) | -4.5 ± 0.7 | Low to moderate solubility in water. |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

These predicted values are derived from computational models and have not been experimentally validated. They serve as a preliminary guide for understanding the potential pharmacokinetic behavior of this compound and for prioritizing further experimental investigation.

Environmental Fate and Degradation Pathways

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. These processes are crucial in the natural attenuation of organic pollutants in soil and aquatic environments.

Fungi, for instance, have demonstrated the ability to degrade chloroanilines through various reactions. Studies on the fungal degradation of 3,4-dichloroaniline (DCA) by species such as Aspergillus niger and Fusarium sp. have identified several transformation pathways. These include oxidation, co-denitrification, N-acetylation, and polymerization reactions. The major metabolites identified in these processes were 3,4-dichloroacetanilide and dichloroquinolines, indicating that N-acetylation and subsequent cyclization are key transformation steps. Furthermore, minor but more persistent metabolites such as tetrachloroazobenzene and tetrachloroazoxybenzene were also observed, suggesting that polymerization can lead to the formation of more complex and potentially recalcitrant compounds.

Similarly, the fungus Isaria fumosorosea has been shown to efficiently degrade p-chloroaniline (PCA), with cytochrome P450 monooxygenase enzymes potentially contributing to the initial transformation steps. This suggests that oxidative processes are a primary mechanism for initiating the breakdown of the aromatic ring in chloroanilines.

Bacterial degradation of chloroanilines has also been documented. Strains of Comamonas testosteroni and Delftia acidovorans are capable of metabolizing 3-chloroaniline (B41212). The degradation pathway often involves the initial oxidation of the aromatic ring to form chlorinated catechols, which are then further broken down.

The table below summarizes the microbial transformation products identified from analogous chloroaniline compounds.

| Parent Compound | Microorganism | Transformation Products |

| 3,4-dichloroaniline | Aspergillus niger, Fusarium sp. | 3,4-dichloroacetanilide, Dichloroquinolines, Tetrachloroazobenzene, Tetracloroazoxybenzene, 3,4-dichloronitrobenzene (B32671) |

| p-chloroaniline | Isaria fumosorosea | Metabolites resulting from cytochrome P450 monooxygenase activity |

Peroxidases are enzymes that catalyze the oxidation of a wide range of organic and inorganic compounds. Lignin peroxidases, produced by white-rot fungi like Phanerochaete chrysosporium, are particularly effective in degrading recalcitrant aromatic compounds.

Research on the degradation of 4-chloroaniline by lignin peroxidase H2 from P. chrysosporium has shown that the enzyme oxidizes the compound to form several oligomers. One of the identified intermediates is 4,4'-dichloroazobenzene. This indicates that peroxidases can mediate the polymerization of chloroanilines, which is a significant transformation pathway. The study also confirmed that these oligomeric intermediates are subsequently degraded by the fungus in vivo.

Another study involving chloroperoxidase demonstrated the oxidation of 4-chloroaniline to 4-chloronitrosobenzene. This enzymatic reaction was found to be rapid and displayed a pH optimum of 4.4. The formation of a nitroso derivative represents a distinct enzymatic transformation pathway for chloroanilines.

The following table details the enzymatic degradation products of 4-chloroaniline by different peroxidases.

| Parent Compound | Enzyme | Transformation Products |

| 4-chloroaniline | Lignin peroxidase H2 | 4,4'-dichloroazobenzene, other oligomers |

| 4-chloroaniline | Chloroperoxidase | 4-chloronitrosobenzene |

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of compounds through non-biological processes, such as chemical reactions with environmental oxidants and processes occurring during water treatment.

Hydroxyl radicals (•OH) are highly reactive oxygen species that play a crucial role in the atmospheric and aquatic degradation of organic pollutants. They can initiate the oxidation of aromatic compounds, leading to their breakdown. The reaction rates of hydroxyl radicals with organic compounds are a key factor in determining their environmental persistence. While specific kinetic data for the reaction of hydroxyl radicals with 3-Chloro-4-(2,5-dimethylphenoxy)aniline is not available, the reactivity of related aromatic compounds suggests that this is a likely degradation pathway.

Chlorination is a common method for disinfecting drinking water. However, chlorine can react with organic precursors in the water to form a variety of disinfection by-products (DBPs), some of which may be harmful to human health. Aromatic amines are a known class of DBP precursors.

The presence of an amine group on an aromatic ring, as in this compound, makes the compound susceptible to reaction with chlorine. Studies on the chlorination of aromatic amino acids and other nitrogen-containing aromatic compounds have shown the formation of various DBPs, including chlorophenylacetonitriles (CPANs) and other halogenated compounds. The formation of these by-products is influenced by factors such as pH, disinfectant dose, and the structure of the precursor compound.

Furthermore, research on the chloramination of aromatic compounds has revealed the formation of dichloroacetonitrile (DCAN) from precursors containing activated aromatic rings. This suggests that the phenoxy group in this compound could activate the aniline (B41778) ring, making it a potential precursor for nitrogenous DBPs during chloramination. The proposed mechanism involves electrophilic substitution of chlorine and addition of monochloramine to the aromatic ring system, leading to ring cleavage and the formation of smaller halogenated by-products.

The table below lists potential chlorinated by-products that could be formed from aromatic amine precursors during water treatment.

| Precursor Type | Water Treatment Process | Potential By-products |

| Aromatic Amines | Chlorination | Chlorophenylacetonitriles (CPANs), Halogenated aldehydes, Halogenated phenols |

| Aromatic Amines with Activated Rings | Chloramination | Dichloroacetonitrile (DCAN) |

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Routes

Currently, detailed synthetic pathways specifically for 3-Chloro-4-(2,5-dimethylphenoxy)aniline are not well-established in prominent chemical literature. However, the synthesis of analogous chloro-phenoxyaniline derivatives often involves the coupling of a substituted phenol (B47542) with a chloro-nitrobenzene derivative, followed by the reduction of the nitro group to an aniline (B41778).